2-(4-aminophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide
Overview
Description
2-(4-aminophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide is a useful research compound. Its molecular formula is C12H18N2O2 and its molecular weight is 222.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Potential Pesticides
2-(4-Aminophenyl)-N-(2-Hydroxy-1,1-Dimethylethyl)acetamide and its derivatives have been explored for potential use in pesticides. X-ray powder diffraction was used to characterize these compounds, including 2-(4-chlorophenoxy)-N-(2-hydroxy-1,1-dimethylethyl) acetamide, highlighting their relevance in the development of new pesticide formulations (Olszewska, Tarasiuk, & Pikus, 2009).
Synthesis and Pharmacological Applications
The compound has been a focus in chemoselective acetylation processes for synthesizing intermediates, like N-(2-Hydroxyphenyl)acetamide, crucial for the natural synthesis of antimalarial drugs. This process involves optimizing various parameters such as acyl donors, agitation speed, and solvent choice, shedding light on its significant role in medicinal chemistry (Magadum & Yadav, 2018).
Bioactive Nitrosylated and Nitrated Derivatives
Derivatives of N-(2-hydroxyphenyl)acetamide have been investigated for their bioactivity. Nitrosylated and nitrated versions of these compounds, such as N-(2-hydroxy-5-nitrophenyl)acetamide, have shown significant alterations in gene expression profiles in Arabidopsis thaliana, indicating potential applications in agricultural biotechnology and plant pathology (Girel et al., 2022).
Anticancer Drug Synthesis
N-(2-Aminophenyl)-2-(2-isopropylphenoxy)acetamide has been synthesized and analyzed for its anticancer properties. The compound showed promising results in in silico modeling, targeting specific receptors, and offering insights into its potential use in cancer treatment (Sharma et al., 2018).
Properties
IUPAC Name |
2-(4-aminophenyl)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,8-15)14-11(16)7-9-3-5-10(13)6-4-9/h3-6,15H,7-8,13H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFDEEHVCXXDGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)CC1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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